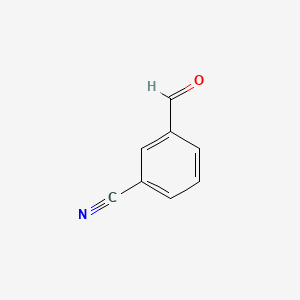

3-Cyanobenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZJJKZPPMFIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179677 | |

| Record name | m-Formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24964-64-5 | |

| Record name | 3-Cyanobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24964-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Formylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyanobenzaldehyde (also known as m-cyanobenzaldehyde or 3-formylbenzonitrile), a versatile aromatic aldehyde with significant applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its bifunctional nature, featuring both a nitrile and an aldehyde group, makes it a valuable intermediate for the construction of complex molecular architectures.

Core Properties and Chemical Data

This compound is a white to light yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 24964-64-5[1][2][3][4][5] |

| Molecular Formula | C₈H₅NO[1][2][3][4] |

| Molecular Weight | 131.13 g/mol [1][2][3][4] |

| IUPAC Name | 3-formylbenzonitrile[6] |

| Synonyms | m-Cyanobenzaldehyde, 3-formylbenzonitrile[3][7] |

| InChI Key | HGZJJKZPPMFIBU-UHFFFAOYSA-N[2][7] |

| SMILES | N#Cc1cccc(C=O)c1[2][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 75-82 °C[1][2][3] |

| Boiling Point | 210 °C (lit.)[1] |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Solubility | Insoluble in water[2] |

| Flash Point | 81.3 ± 19.8 °C[2] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below is a detailed protocol for its synthesis via the oxidation of 3-cyano-benzyl alcohol, a method noted for its green chemistry approach.

Synthesis of this compound from 3-Cyano-benzyl Alcohol

Materials:

-

3-cyano-benzyl alcohol (1.33g, 10.0 mmol)

-

Ferrous bromide (0.11g, 0.5 mmol)

-

DL-alanine propionic acid (0.09g, 1 mmol)

-

TEMPO (0.16g, 1 mmol)

-

1,4-Dioxane (30.0 mL)

-

Oxygen

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 3-cyano-benzyl alcohol, ferrous bromide, DL-alanine propionic acid, TEMPO, and 1,4-dioxane.

-

Replace the air in the flask with oxygen.

-

Stir the mixture and heat to reflux for 12 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The final product can then be isolated and purified. This method has been reported to yield approximately 1.17g (89% yield) of this compound.[3]

A visual representation of a general synthesis workflow is provided below.

Biological Significance and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on its parent compound, benzaldehyde (B42025), provides valuable insights. Benzaldehyde has been shown to suppress multiple oncogenic signaling pathways by regulating the interaction of 14-3-3ζ with its client proteins. These pathways are crucial in cancer cell proliferation, survival, and metastasis. Given the structural similarity, it is plausible that this compound could exhibit similar activities.

The key signaling pathways inhibited by benzaldehyde include:

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

-

STAT3 Pathway: Involved in cell growth, differentiation, and apoptosis.

-

NFκB Pathway: Plays a critical role in inflammation and cell survival.

-

ERK Pathway: A key component of the MAPK signaling cascade, which regulates cell division and differentiation.

The diagram below illustrates the potential inhibitory effect of benzaldehyde derivatives on these critical cancer-related signaling pathways.

Furthermore, related compounds such as 3-hydroxybenzaldehyde (B18108) have been found to activate the Sonic hedgehog (Shh) signaling pathway, which is essential for embryonic development and adult tissue regeneration.[2] This suggests that the benzaldehyde scaffold can interact with diverse biological targets, warranting further investigation into the specific effects of the cyano-substitution at the meta-position.

Applications in Research and Development

This compound is a versatile building block in organic synthesis with numerous applications:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the preparation of various pharmaceutical agents, including inhibitors of Poly(ADP-ribose) polymerases (PARP-1 and PARP-2), which are targets in cancer therapy.[5]

-

Agrochemicals and Dyes: Its reactivity allows for its incorporation into a wide range of agrochemical and dyestuff molecules.

-

Material Science: It is used in the creation of functionalized polymers and other advanced materials.

Safety and Handling

This compound is classified as harmful and an irritant. The following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. Store in a cool, dry, and well-ventilated area.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemscene.com [chemscene.com]

- 6. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Cyanobenzaldehyde

Introduction

This compound, also known as m-cyanobenzaldehyde or 3-formylbenzonitrile, is a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring both a cyano and a formyl group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and diverse applications, with a particular focus on its role in drug discovery and development.

Core Properties and Formula

This compound is a white to off-white crystalline powder.[1] Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO | [1][2][3] |

| Molecular Weight | 131.13 g/mol | [1][2][3] |

| CAS Number | 24964-64-5 | [1][2][3] |

| Melting Point | 76-82 °C | [1] |

| Boiling Point | 210 °C | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% | [2] |

| SMILES | C1=CC(=CC(=C1)C=O)C#N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the diazonium salt method, gas-phase catalytic oxidation, and amide dehydration.[6] However, these methods can have drawbacks such as high toxicity, complex process routes, and low yields.[6] A more recent approach involves a two-step process starting from 1,3-xylene, which is first converted to 3-methylbenzonitrile (B1361078) and then oxidized to this compound.[6]

An alternative synthesis route involves the oxidation of 3-cyanobenzyl alcohol.[7]

Caption: A simplified workflow illustrating two synthetic routes to this compound.

Experimental Protocols

Synthesis from 1,3-Xylene

A patented method describes the synthesis of this compound from 1,3-xylene in a two-step process.[6]

Step 1: Synthesis of 3-Methylbenzonitrile

-

20 mL of 1,3-xylene is placed in a reaction kettle and heated to 130-135 °C.[6]

-

Dimethyl formamide (B127407) (DMF), a catalyst, and a cocatalyst are sequentially added.[6]

-

The reaction mixture is cooled to room temperature to obtain 3-methylbenzonitrile as a transparent, colorless crystal.[6]

Step 2: Synthesis of this compound

-

The synthesized 3-methylbenzonitrile is placed in a reaction kettle and heated to 110-115 °C.[6]

-

DMF, a catalyst, and a cocatalyst are added.[6]

-

Oxygen and hydrogen are introduced at controlled flow rates (900 mL/min and 100 mL/min, respectively), and the reaction proceeds for 2-3 hours to yield this compound as a white crystalline powder.[6]

Synthesis from 3-Cyanobenzyl Alcohol

Another documented method involves the oxidation of 3-cyanobenzyl alcohol.[7]

-

In a round-bottom flask equipped with a magnetic stirrer, 3-cyanobenzyl alcohol (1.33g, 10.0 mmol) is combined with ferrous bromide (0.11g, 0.5 mmol), DL-alanine propionic acid (0.09g, 1 mmol), TEMPO (0.16g, 1 mmol), and 30.0 mL of dioxane.[7]

-

The reaction vessel's atmosphere is replaced with oxygen.[7]

-

The mixture is stirred at reflux for 12 hours.[7]

-

After the reaction is complete, the mixture is cooled to room temperature and filtered.[7]

-

The filtrate is evaporated to yield the crude product, which can be further purified by column chromatography to give the final product.[7] This method has a reported yield of 89%.[7]

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various biologically active compounds and materials.[1]

-

Pharmaceutical Synthesis : It serves as an important intermediate in the creation of various pharmaceutical agents, with particular applications in targeting neurological disorders.[1] It is a versatile reactant for preparing inhibitors of Poly(ADP-ribose) polymerases (PARP-1 and PARP-2), such as 4-benzyl-2H-phthalazin-1-ones.[8]

-

Organic Synthesis : Its reactivity is harnessed in the preparation of diverse organic compounds, including dyes and agrochemicals.[1]

-

Fluorescent Probes : Researchers utilize this compound in the development of fluorescent probes for biological imaging, which aids in visualizing cellular processes.[1]

-

Material Science : In material science, it is used to create functionalized polymers and nanomaterials for applications in electronics and nanotechnology.[1]

-

Analytical Chemistry : This compound is also employed in analytical methods for the detection and quantification of other chemicals.[1]

Caption: A diagram illustrating the diverse applications derived from this compound.

Conclusion

This compound is a chemical compound with significant utility in both academic research and industrial applications. Its unique bifunctional nature makes it an indispensable intermediate for synthesizing a wide range of high-value molecules. For professionals in drug development and materials science, a thorough understanding of its properties and reactivity is crucial for leveraging its potential in creating novel and effective products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 24964-64-5 [chemicalbook.com]

- 5. This compound for synthesis [chembk.com]

- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

physical properties of 3-formylbenzonitrile

An In-depth Technical Guide on the Core Physical Properties of 3-Formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzonitrile, also known as 3-cyanobenzaldehyde, is a significant intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] A thorough understanding of its physical properties is crucial for its application in research and development. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

3-Formylbenzonitrile is a bifunctional aromatic compound containing both an aldehyde and a nitrile group. Its chemical structure informs its physical properties and reactivity.

Structure:

-

Systematic Name: 3-Formylbenzonitrile

-

Synonyms: this compound

-

CAS Number: 24964-64-5[2]

-

Molecular Formula: C₈H₅NO[3]

-

Molecular Weight: 131.13 g/mol [4]

Quantitative Physical Data

The following table summarizes the key .

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder. | [2] |

| Melting Point | 75-80 °C | [2] |

| Boiling Point | 210 °C (at atmospheric pressure) | [2] |

| Purity | >98.0% (by Gas Chromatography) |

Note: No experimental data for density and solubility were found in the search results. General solubility is inferred from its use in organic synthesis.

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for determining the physical properties of organic compounds like 3-formylbenzonitrile.

Melting Point Determination

The melting point is a critical indicator of purity.[5] For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method [6]

-

Sample Preparation: A small amount of finely powdered, dry 3-formylbenzonitrile is packed into a capillary tube to a height of 1-2 mm.[7][8] The tube is tapped gently to ensure tight packing.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer.[5][7]

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[5][9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology: Thiele Tube Method [11]

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed in a small test tube.[11][12] A capillary tube, sealed at one end, is placed inverted into the test tube.[10][11]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10][11]

-

Heating: The Thiele tube is heated gently.[10] As the temperature rises, air trapped in the capillary tube will bubble out.[11] Heating is continued until a steady stream of bubbles emerges.[11]

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10][11]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[13]

Methodology: Qualitative Assessment [14]

-

Sample Preparation: A small, measured amount of 3-formylbenzonitrile (e.g., 25 mg) is placed in a test tube.[14]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, diethyl ether, ethanol) is added in portions.[14]

-

Mixing: The test tube is shaken vigorously after each addition.[14]

-

Observation: The substance is classified as soluble if it completely dissolves. If not, it is classified as sparingly soluble or insoluble. The temperature should be kept constant during the experiment.[13]

Density Determination

Density is the mass of a substance per unit volume.[15]

Methodology: Volumetric and Gravimetric Measurement [16]

-

Mass Measurement: The mass of a clean, dry volumetric flask is measured.

-

Volume Measurement: The liquid organic compound is added to the flask up to the calibration mark.

-

Final Mass Measurement: The mass of the flask with the liquid is measured.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the known volume of the flask.[16] For a solid, the volume can be determined by water displacement.[16]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identifying functional groups.

-

Infrared (IR) Spectroscopy: Used to identify functional groups by measuring the absorption of infrared radiation.[17] The sample can be a solid or liquid.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic and molecular structure of a compound.[20]

-

Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[23]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a compound like 3-formylbenzonitrile.

Caption: Workflow for the physical characterization of 3-formylbenzonitrile.

References

- 1. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 2. 3-甲酰基苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 24964-64-5|3-Formylbenzonitrile|BLD Pharm [bldpharm.com]

- 4. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. westlab.com [westlab.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 16. chm.uri.edu [chm.uri.edu]

- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 18. webassign.net [webassign.net]

- 19. emeraldcloudlab.com [emeraldcloudlab.com]

- 20. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 25. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 3-Cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, synthesis, and reactivity of 3-Cyanobenzaldehyde. The information is intended to support research, development, and application of this versatile chemical intermediate in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Structural and Physicochemical Information

This compound, also known as m-cyanobenzaldehyde or 3-formylbenzonitrile, is an aromatic compound containing both a nitrile and an aldehyde functional group.[1] This unique combination of electron-withdrawing groups makes it a valuable building block in the synthesis of a wide range of more complex molecules.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO | [1][2][3][4][5] |

| Molecular Weight | 131.13 g/mol | [1][2][3][4][5] |

| CAS Number | 24964-64-5 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 73-82 °C | [1][6][7] |

| Boiling Point | ~210 °C | [4][6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in various organic solvents. | |

| Storage | Store at 0-8 °C under an inert atmosphere.[1][7] | Sensitive to air and light.[8][9] |

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

| Spectrum Type | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | Signals corresponding to the aldehydic proton and aromatic protons. | [10] |

| ¹³C NMR | Resonances for the carbonyl carbon, nitrile carbon, and aromatic carbons. | [3] |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the aldehyde and the C≡N stretch of the nitrile. | [11] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 131, with a characteristic fragmentation pattern. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory practice.

Synthesis of this compound from 3-Cyano-benzyl alcohol

This method describes the oxidation of 3-cyano-benzyl alcohol to this compound using a catalytic system.[6]

Materials:

-

3-Cyano-benzyl alcohol (1.33 g, 10.0 mmol)

-

Ferrous bromide (FeBr₂) (0.11 g, 0.5 mmol)

-

DL-alanine (0.09 g, 1 mmol)

-

TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) (0.16 g, 1 mmol)

-

1,4-Dioxane (30.0 mL)

-

Oxygen (gas)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyano-benzyl alcohol, ferrous bromide, DL-alanine, TEMPO, and 1,4-dioxane.

-

Replace the air in the flask with oxygen.

-

Stir the reaction mixture at reflux for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture and evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a mixture of n-hexane and ethyl acetate (B1210297) (10:1 volume ratio).

-

Evaporate the solvent from the collected fractions to yield the final product.

Knoevenagel Condensation of this compound

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. This protocol outlines a general procedure for the reaction of this compound with an active methylene (B1212753) compound, such as malononitrile (B47326).

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (B6355638) (catalyst)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified product.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the synthesis and application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Generalized pathway for the Knoevenagel condensation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its versatile reactivity allows for the construction of diverse molecular scaffolds, which is of significant interest in drug discovery. For example, it is used in the preparation of inhibitors for enzymes such as Poly(ADP-ribose) polymerases (PARP-1 and PARP-2), which are targets in cancer therapy.[10] The cyano and aldehyde functionalities provide reactive handles for the synthesis of heterocyclic compounds, a common feature in many biologically active molecules.[1]

Safety and Handling

This compound is considered hazardous. It may cause skin, eye, and respiratory irritation.[8][12] It is harmful if swallowed, in contact with skin, or if inhaled.[8][9] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8][12] It should be handled in a well-ventilated area or a fume hood.[8][12] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound(24964-64-5) 13C NMR [m.chemicalbook.com]

- 4. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(24964-64-5) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(24964-64-5) IR Spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. asianpubs.org [asianpubs.org]

Solubility of 3-Cyanobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyanobenzaldehyde in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on qualitative solubility information, general solubility principles for related compounds, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.

Introduction to this compound

This compound, also known as m-formylbenzonitrile, is an aromatic organic compound with the chemical formula C₈H₅NO. It is a solid at room temperature and serves as an important intermediate in the synthesis of various organic molecules. Its utility in diverse fields necessitates a thorough understanding of its physical properties, particularly its solubility in different solvent systems.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound in organic solvents is scarce. However, qualitative descriptions and information from related compounds can provide valuable insights.

-

Water: this compound is consistently reported as being insoluble in water.

-

Organic Solvents: As a derivative of benzonitrile (B105546) and an aromatic aldehyde, it is expected to be soluble in many common organic solvents. For instance, benzonitrile, a structurally similar compound, is known to be very soluble in acetone (B3395972) and benzene, and miscible with diethyl ether and ethanol[1][2][3]. Aldehydes and ketones, in general, are soluble in most common organic solvents[4][5][6][7]. Synthesis procedures involving this compound often utilize solvents like ethanol, indicating its solubility in such media[8].

Quantitative Solubility Data

Despite extensive literature searches, no specific quantitative data (e.g., in g/100 mL, mol/L, or mole fraction) for the solubility of this compound in various organic solvents at different temperatures could be located in publicly accessible scientific journals, databases, or technical datasheets. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |

Note: The absence of published quantitative data highlights a knowledge gap and presents an opportunity for further research to characterize this important chemical intermediate fully.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation, and quality control. Several methods can be employed, each with its own advantages and limitations. Below are detailed protocols for three common methods: Gravimetric Analysis, UV-Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

This is a classic and straightforward method for determining the solubility of a solid in a solvent.

Principle: A saturated solution is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solid solute is then determined.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or stirred water bath)

-

Vials or flasks with secure closures

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

Filtration apparatus (e.g., syringe filters)

-

This compound

-

Selected organic solvent(s)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the temperature of the bath) to avoid precipitation or dissolution. Immediately filter the solution using a syringe filter that is compatible with the solvent and has been pre-conditioned with the saturated solution.

-

Evaporation: Transfer the filtered, known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the boiling point of the solute.

-

Weighing: After all the solvent has evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

UV-Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

-

This compound

-

Selected organic solvent(s)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Measurement:

-

Withdraw a sample of the supernatant and filter it as described in the gravimetric method (step 4).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Principle: A saturated solution is prepared, filtered, and then injected into an HPLC system. The concentration of the solute is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Apparatus and Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Analytical column appropriate for the separation of this compound from any potential impurities.

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

This compound

-

HPLC-grade solvents for the mobile phase and sample preparation

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the mobile phase or a compatible solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it as described in the gravimetric method (step 4).

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

-

Calculation:

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a solid in a solvent.

Conclusion

References

- 1. benzonitrile [chemister.ru]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Excellent treatment activity of biscoumarins and dihydropyrans against <i>P. aeruginosa</i> pneumonia and reinforcement learning for designing novel inhibitors - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Analysis of 3-Cyanobenzaldehyde: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 3-Cyanobenzaldehyde (m-formylbenzonitrile), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-C=O (Aldehyde) | ~10.1 | Singlet | 1H |

| Aromatic H | ~8.15 | Singlet | 1H |

| Aromatic H | ~8.10 | Doublet | 1H |

| Aromatic H | ~7.90 | Doublet | 1H |

| Aromatic H | ~7.65 | Triplet | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1][2][3]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[4][5][6]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190.5 |

| Aromatic C | ~138.0 |

| Aromatic C | ~137.5 |

| Aromatic C | ~134.0 |

| Aromatic C | ~130.5 |

| Aromatic C | ~130.0 |

| Aromatic C | ~117.5 |

| C≡N (Nitrile) | ~114.0 |

| Aromatic C | ~113.0 |

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining NMR spectra of this compound.

-

Sample Preparation :

-

Weigh approximately 40-50 mg of solid this compound into a clean, dry vial.[7]

-

Add approximately 1.5 mL of deuterated chloroform (CDCl₃) to the vial using a clean Pasteur pipette.[7]

-

Ensure the solid is completely dissolved to form a homogeneous solution.[7]

-

Transfer the solution into a clean NMR tube to a depth of about one-third to one-half of the tube's volume.[7]

-

Cap the NMR tube securely.[7]

-

-

Data Acquisition :

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz Bruker instrument.[8][9]

-

For ¹H NMR, the chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.[8]

-

For ¹³C NMR, the chemical shifts are referenced to the CDCl₃ solvent peak at 77.0 ppm.[10]

-

Standard pulse sequences are used for both ¹H and ¹³C NMR acquisition. For quantitative ¹³C NMR, an inverse-gated decoupling experiment may be used.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The table below lists the characteristic absorption bands for this compound.[12][13]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2230 | Nitrile (C≡N) | Stretching |

| ~1705 | Aldehyde (C=O) | Stretching |

| ~2850, ~2750 | Aldehyde (C-H) | Stretching |

| ~3100-3000 | Aromatic (C-H) | Stretching |

| ~1600, ~1480 | Aromatic (C=C) | Stretching |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples without extensive preparation.[14]

-

Instrument Preparation :

-

Ensure the ATR crystal surface of the FTIR spectrometer is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[14]

-

Acquire the IR spectrum of the sample.

-

-

Cleaning :

-

After analysis, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

The mass spectrum of this compound is typically obtained using Electron Impact (EI) ionization.[15][16] The molecular weight of this compound is 131.13 g/mol .[15][17][18]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 131 | ~100 | [M]⁺ (Molecular Ion) |

| 130 | ~95 | [M-H]⁺ |

| 103 | ~50 | [M-CO]⁺ |

| 102 | ~30 | [M-H-CO]⁺ |

| 76 | ~25 | [C₆H₄]⁺ |

| 51 | ~15 | [C₄H₃]⁺ |

Note: The relative intensities are approximate and can vary between instruments.[13][15]

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for obtaining an EI mass spectrum.

-

Sample Introduction :

-

Ionization :

-

Ion Analysis and Detection :

-

The newly formed ions are accelerated by an electric field.[20][22]

-

The ions then travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[20][22]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[20][22]

-

References

- 1. This compound(24964-64-5) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(24964-64-5) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. sc.edu [sc.edu]

- 12. This compound(24964-64-5) IR Spectrum [m.chemicalbook.com]

- 13. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. This compound [webbook.nist.gov]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. chemscene.com [chemscene.com]

- 18. This compound [webbook.nist.gov]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

3-Cyanobenzaldehyde safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Cyanobenzaldehyde (CAS No: 24964-64-5). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation and practical safety workflows.

Chemical and Physical Properties

This compound, also known as m-formylbenzonitrile, is a white to off-white crystalline powder.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO | [1][3][4] |

| Molecular Weight | 131.13 g/mol | [1][3][4] |

| Melting Point | 75-82 °C (lit.) | [1][2][3] |

| Boiling Point | 210-210.8 °C (lit.) | [2][3][5] |

| Flash Point | 81.3 ± 19.8 °C | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (GC) | [6] |

| Storage Temperature | 0-8 °C, under an inert atmosphere, protected from light. | [1][6][7] |

GHS Hazard Classification and Statements

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8] The primary hazards are related to its acute toxicity and irritant properties.

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | 4 | H302: Harmful if swallowed. |

| Acute Dermal Toxicity | 4 | Harmful in contact with skin.[8] |

| Acute Inhalation Toxicity | 4 | Harmful if inhaled.[8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[9] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[9] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[9] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment. Researchers should adhere to the following guidelines.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[5][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A detailed workflow for selecting and using appropriate PPE is illustrated below.

General Hygiene Practices

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the recommended first aid procedures.

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

Personal Precautions

-

Evacuate personnel to a safe area.[5]

-

Ensure adequate ventilation.[5]

-

Wear appropriate personal protective equipment as outlined in Section 3.2.

Environmental Precautions

Methods for Cleaning Up

-

For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][8]

-

For large spills, cover drains and collect, bind, and pump off the spilled material.[9]

-

Dispose of the waste in accordance with approved waste disposal plants.[8][9]

Firefighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Specific Hazards | Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[5][8] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8] |

Storage and Stability

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed.[7][9] Store under an inert atmosphere.[7][8] Protect from direct sunlight.[7][8] Recommended storage temperature is between 0-8°C.[1]

-

Chemical Stability: Stable under recommended storage conditions.[5][9] It is sensitive to air and light.[7][8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] The available data indicates that it is harmful if swallowed, in contact with skin, or inhaled.[7][8] It is also known to cause skin, eye, and respiratory irritation.[7][8][9] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[9]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[8][9] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[7]

Transport Information

This compound is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT/IATA/IMDG | UN3439 | NITRILES, SOLID, TOXIC, N.O.S. | 6.1 | III |

This information is based on the available Safety Data Sheets and may be subject to change. Always consult the most current SDS for the material before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 24964-64-5 [chemicalbook.com]

- 3. This compound | CAS#:24964-64-5 | Chemsrc [chemsrc.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

chemical stability and storage conditions for 3-Cyanobenzaldehyde

An In-depth Technical Guide on the Chemical Stability and Storage of 3-Cyanobenzaldehyde

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the stability and proper storage of reagents is paramount to ensure experimental reproducibility, product purity, and safety. This compound (CAS No. 24964-64-5), a versatile intermediate in the synthesis of pharmaceuticals and other complex molecules, possesses functional groups—aldehyde and nitrile—that dictate its reactivity and stability profile.[1][2][3] This guide provides a comprehensive overview of its chemical stability, recommended storage conditions, and methodologies for its assessment.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2][3][4] Its key physical and chemical properties are summarized below, providing a foundational understanding of its nature.

| Property | Value | Reference(s) |

| CAS Number | 24964-64-5 | [1][2][5] |

| Molecular Formula | C₈H₅NO | [2][5][6] |

| Molecular Weight | 131.13 g/mol | [2][5][6] |

| Appearance | White to off-white/light yellow crystalline powder or chunks | [2][3][4] |

| Melting Point | 75 - 82 °C | [2][3][7] |

| Boiling Point | 210 °C (lit.) | [4][7] |

| Solubility | Insoluble in water | [3][4] |

| Synonyms | m-Cyanobenzaldehyde, 3-Formylbenzonitrile | [1][2][4] |

Chemical Stability and Reactivity Profile

While this compound is considered chemically stable under standard ambient and recommended storage conditions, its reactivity is primarily governed by the aldehyde functional group.[7][8] This group is susceptible to oxidation and nucleophilic attack, making the compound sensitive to specific environmental factors.

Key Stability Concerns:

-

Air Sensitivity: The aldehyde group can be readily oxidized by atmospheric oxygen, which may lead to the formation of the corresponding carboxylic acid (3-cyanobenzoic acid).[3][8] This is a common degradation pathway for many aldehydes.[9][10]

-

Light Sensitivity: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[8][11] It is crucial to protect the compound from direct sunlight.[8][12]

-

Incompatibilities: this compound should not be stored with strong oxidizing agents, strong reducing agents, strong acids, or strong bases (alkalis), as these can trigger vigorous or violent reactions.[8][11]

Hazardous Decomposition: Under fire conditions, thermal decomposition can lead to the release of hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[7][8]

The primary degradation pathway of concern under typical laboratory conditions is the oxidation of the aldehyde to a carboxylic acid.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. This compound | 24964-64-5 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [webbook.nist.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Benzaldehydes

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of substituted benzaldehydes, a class of aromatic compounds that have become indispensable in modern science. From their initial isolation from natural sources to their current widespread use in pharmaceuticals, agrochemicals, and materials science, this document traces the evolution of their synthesis and explores their diverse applications. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

The story of benzaldehydes begins with the isolation of its parent molecule, benzaldehyde (B42025), from bitter almonds in 1803 by the French pharmacist Martrès.[1] However, it was the seminal work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first successful chemical synthesis of this foundational aromatic aldehyde, laying the groundwork for the development of a vast array of substituted derivatives.[1]

Classical Synthetic Methodologies: The Foundation of Aromatic Aldehyde Chemistry

The late 19th and early 20th centuries witnessed the development of several named reactions that remain fundamental to the synthesis of substituted benzaldehydes. These methods, primarily based on electrophilic aromatic substitution, provided the initial tools for chemists to introduce the formyl group onto a variety of aromatic rings.

Electrophilic Aromatic Substitution Routes

A primary strategy for the synthesis of substituted benzaldehydes involves the direct formylation of aromatic compounds. Several classical methods have been developed to achieve this transformation:

-

Gattermann-Koch Reaction: Developed in 1897, this reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, typically aluminum chloride and a cuprous chloride co-catalyst, to formylate electron-rich aromatic compounds.[1]

-

Vilsmeier-Haack Reaction: This versatile method employs a Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group to activated aromatic and heteroaromatic rings.[2][3]

-

Reimer-Tiemann Reaction: Discovered by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic medium.[4]

-

Duff Reaction: This reaction uses hexamine as the formylating agent to introduce an aldehyde group, primarily at the ortho-position of phenols.[5]

-

Sommelet Reaction: This reaction converts benzyl (B1604629) halides to the corresponding aldehydes using hexamine and water.

Modern Synthetic Approaches: Expanding the Chemist's Toolkit

While classical methods are historically significant, modern organic synthesis has introduced more efficient, selective, and milder routes to substituted benzaldehydes.

Oxidation of Substituted Toluenes

The direct oxidation of readily available substituted toluenes offers an atom-economical approach to a wide range of benzaldehyde derivatives. Various oxidizing agents and catalytic systems have been developed for this purpose.

Organometallic Routes

The use of organometallic reagents, such as Grignard and organolithium reagents, provides a powerful and versatile platform for the synthesis of substituted benzaldehydes. These nucleophilic reagents can react with various electrophilic formylating agents to generate the desired aldehyde.

Quantitative Data on Synthetic Methodologies

The following tables summarize representative yields for the synthesis of various substituted benzaldehydes using the aforementioned classical and modern methods.

| Reaction | Aromatic Substrate | Product | Yield (%) |

| Gattermann-Koch | Toluene (B28343) | p-Tolualdehyde | 50-60 |

| Mesitylene | Mesitaldehyde | High | |

| Vilsmeier-Haack | Anisole (B1667542) | p-Anisaldehyde | >90 |

| N,N-Dimethylaniline | p-(Dimethylamino)benzaldehyde | >80 | |

| Reimer-Tiemann | Phenol | Salicylaldehyde (B1680747) (o-isomer) | 30-50 |

| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 40-60 | |

| Duff Reaction | 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | 15-20 |

| Guaiacol | Vanillin | 20-30 | |

| Oxidation | p-Methylanisole (with MnO₂) | p-Anisaldehyde | 70-80 |

| Benzyl alcohol (with PCC) | Benzaldehyde | 85-95 | |

| Organometallic | Phenylmagnesium bromide (with Ethyl orthoformate) | Benzaldehyde | 70-80 |

| p-Tolylmagnesium bromide (with DMF) | p-Tolualdehyde | 65-75 |

Experimental Protocols

General Procedure for the Gattermann-Koch Reaction

Synthesis of p-Tolualdehyde from Toluene

-

Materials: Anhydrous aluminum chloride (1.0 mol), cuprous chloride (0.1 mol), anhydrous toluene (500 mL), dry hydrogen chloride gas, carbon monoxide gas.

-

Procedure: A suspension of anhydrous aluminum chloride and cuprous chloride in anhydrous toluene is prepared in a high-pressure autoclave. The vessel is cooled, and dry hydrogen chloride gas is passed through the suspension until saturation. Carbon monoxide is then introduced to a pressure of 50-60 atm. The reaction mixture is stirred at 30-40 °C for 4-6 hours. After cooling and releasing the pressure, the mixture is poured onto crushed ice and hydrochloric acid. The organic layer is separated, washed, and the product is purified by distillation.[1]

General Procedure for the Vilsmeier-Haack Reaction

Synthesis of p-Anisaldehyde from Anisole

-

Materials: Anisole (0.1 mol), N,N-dimethylformamide (DMF, 0.5 mol), phosphorus oxychloride (0.15 mol).

-

Procedure: To a stirred solution of anisole in DMF at 0 °C, phosphorus oxychloride is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours. The mixture is subsequently poured onto crushed ice and neutralized with a base. The product is extracted with an organic solvent and purified by distillation or recrystallization.

General Procedure for the Reimer-Tiemann Reaction

Synthesis of Salicylaldehyde from Phenol

-

Materials: Phenol (0.1 mol), sodium hydroxide (B78521) (0.4 mol), chloroform (0.15 mol), water (100 mL).

-

Procedure: Phenol is dissolved in an aqueous solution of sodium hydroxide. The solution is heated to 60-70 °C, and chloroform is added dropwise with vigorous stirring over one hour. The reaction mixture is then refluxed for an additional 2-3 hours. After cooling, the excess chloroform is removed, and the solution is acidified. The salicylaldehyde is then purified by steam distillation.[1]

Biological Significance and Signaling Pathways

Substituted benzaldehydes exhibit a remarkable range of biological activities, making them valuable scaffolds in drug discovery. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Certain benzaldehyde derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Caption: Inhibition of the NF-κB signaling pathway by substituted benzaldehydes.

Anticancer Activity

The anticancer properties of substituted benzaldehydes are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical cancer-promoting signaling pathways like the PI3K/AKT/mTOR pathway.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted benzaldehydes.

Quantitative Biological Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected substituted benzaldehyde derivatives against various biological targets.

| Compound | Target | IC₅₀ (µM) | Therapeutic Area |

| Benzyloxybenzaldehyde derivative | Human leukemia (HL-60) cells | 5.2 | Anticancer |

| Flavoglaucin (a benzaldehyde derivative) | Nitric Oxide Production (LPS-stimulated RAW264.7 cells) | 12.5 | Anti-inflammatory |

| 3,4-Dichlorobenzimidazole-based benzaldehyde | Acetylcholinesterase | 0.050 | Neuroprotective |

| 4-Phenylbenzaldehyde | Aldose Reductase | 0.23 | Diabetic Complications |

| 4-Pentylbenzaldehyde | Mushroom Tyrosinase | 15.0 | Hyperpigmentation |

Spectroscopic Characterization

The structural elucidation of substituted benzaldehydes relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted benzaldehyde provides key information about the substitution pattern on the aromatic ring. The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The chemical shifts and coupling constants of the aromatic protons are indicative of the nature and position of the substituents.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 190-200 ppm. The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of a substituted benzaldehyde shows a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton is observed as two weak bands around 2720 and 2820 cm⁻¹.

Conclusion

The journey of substituted benzaldehydes from their natural origins to their current status as versatile building blocks in chemistry and medicine is a testament to the continuous evolution of synthetic chemistry. The development of new synthetic methods has not only improved the efficiency and accessibility of these compounds but has also paved the way for the discovery of novel derivatives with a wide range of biological activities. This guide provides a foundational understanding of the history, synthesis, and biological importance of substituted benzaldehydes, aiming to facilitate further innovation in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the cyano and aldehyde groups in 3-Cyanobenzaldehyde

An In-depth Technical Guide to the Reactivity of 3-Cyanobenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-formylbenzonitrile, is a versatile aromatic compound featuring both an aldehyde (-CHO) and a cyano (-CN) functional group.[1] This unique bifunctional structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility in medicinal chemistry is particularly noteworthy, where it serves as a building block for complex molecules with specific biological activities, including agents targeting neurological disorders.[1][2]

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde and cyano groups within this compound. It details the chemoselectivity of its reactions, provides quantitative data, outlines experimental protocols, and illustrates key reaction pathways and workflows.

Molecular Structure and Electronic Properties

The reactivity of this compound is governed by the electronic properties of its two functional groups and their influence on the benzene (B151609) ring.

-

Aldehyde Group (-CHO): The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack.[3] This is the primary site for reactions such as addition and reduction.

-

Cyano Group (-CN): The carbon-nitrogen triple bond is also polarized, rendering the carbon atom electrophilic. The nitrogen atom possesses a lone pair of electrons. The cyano group is a strong electron-withdrawing group.

-

Aromatic Ring: Both the aldehyde and cyano groups are deactivating, electron-withdrawing groups, which influences the aromatic ring's susceptibility to electrophilic substitution.

The interplay between these groups allows for a range of selective chemical transformations, which are crucial for its application in multi-step synthesis.

Reactivity of the Aldehyde Group

The aldehyde group is generally the more reactive of the two functional groups, particularly in nucleophilic addition and reduction reactions under mild conditions.[4]

Nucleophilic Addition

The most characteristic reaction of the aldehyde group is nucleophilic addition.[5] A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is typically protonated to form an alcohol.[5]

A key example is the formation of a cyanohydrin upon treatment with hydrogen cyanide (HCN) or a cyanide salt.[6][7] This reaction is significant as it extends the carbon chain by one carbon.[7]

Caption: Nucleophilic addition of cyanide to this compound.

Selective Reduction

The aldehyde group can be selectively reduced to a primary alcohol (3-Cyanobenzyl alcohol) in the presence of the cyano group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[7] More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups.[7][8]

| Reaction | Reagent | Solvent | Product | Yield (%) | Reference |

| Aldehyde Reduction | NaBH₄ | Methanol (B129727) | 3-Cyanobenzyl alcohol | High | [7] |

Experimental Protocol: Selective Reduction of this compound

-

Dissolution: Dissolve this compound in methanol at 0-5 °C in a reaction flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Cyanobenzyl alcohol.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid (3-Cyanobenzoic acid). Various oxidizing agents can be employed for this transformation. A green chemistry approach involves using oxygen with a catalyst.

| Reaction | Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Aldehyde Oxidation | Oxygen (O₂) | Ferrous Bromide, TEMPO, rac-Ala-OH | 1,4-Dioxane | 3-Cyanobenzoic Acid (from alcohol) | 89% (from alcohol) | [9] |

Experimental Protocol: Oxidation of 3-Cyanobenzyl alcohol to this compound This protocol outlines the synthesis of this compound from its corresponding alcohol, a reaction that demonstrates the stability of the cyano group under these oxidative conditions.[9]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3-cyanobenzyl alcohol (10.0 mmol), ferrous bromide (0.5 mmol), DL-alanine propionic acid (1.0 mmol), TEMPO (1.0 mmol), and 30.0 mL of 1,4-dioxane.[9]

-

Reaction: Replace the air in the flask with oxygen.[9]

-

Heating: Heat the mixture to reflux and stir for 12 hours.[9]

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Isolation: Filter the mixture and evaporate the filtrate to obtain the crude product.

-

Purification: Purify the crude product by column chromatography to yield this compound (Yield: 89%).[9]

Caption: Experimental workflow for the synthesis of this compound.

Reactivity of the Cyano Group

The cyano group is generally less reactive than the aldehyde group. Its reactions, such as hydrolysis or reduction, typically require more vigorous conditions.

Hydrolysis

The cyano group can be hydrolyzed to a carboxylic acid group, proceeding through an intermediate amide. This reaction can be catalyzed by either acid or base.[8]

-

Acid-catalyzed hydrolysis: Protonation of the nitrogen atom activates the triple bond for nucleophilic attack by water.[8]

-

Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile.[8]

To achieve this transformation while the aldehyde is present, the aldehyde group would first need to be protected (e.g., as an acetal) to prevent unwanted side reactions under the harsh hydrolysis conditions.

| Reaction | Conditions | Intermediate | Final Product | Reference |

| Nitrile Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 3-Formylbenzamide | 3-Formylbenzoic Acid | [8][10] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Benzonitrile Derivative This is a general protocol for aromatic nitrile hydrolysis.[10]

-

Setup: In a reflux reactor, combine the aromatic nitrile with an aqueous solution of a lower aliphatic acid catalyst (e.g., acetic acid).[10]

-

Heating: Heat the mixture to a temperature between 150 °C and 330 °C under autogenous pressure to maintain reflux conditions.[10]

-

Reaction: During heating, the nitrile undergoes hydrolysis to the corresponding aromatic acid.[10]

-

Isolation: The final aromatic acid product is separated from the reactor in high purity.[10]

Caption: Hydrolysis pathway of the cyano group.

Reduction